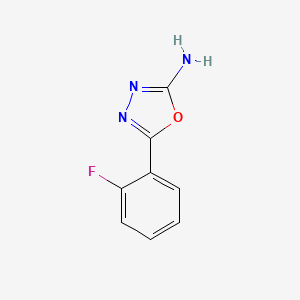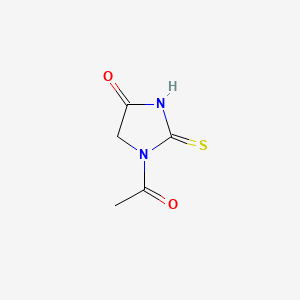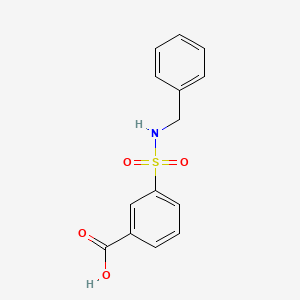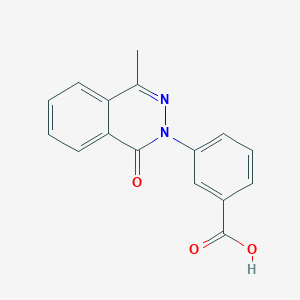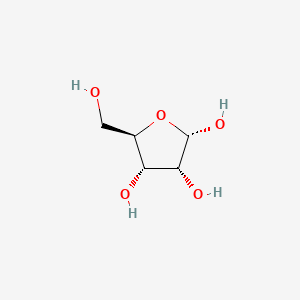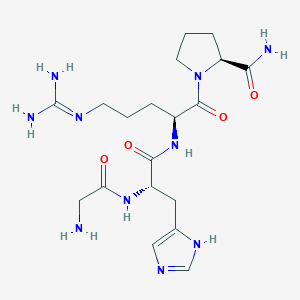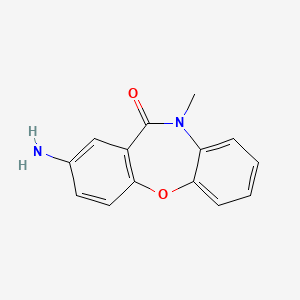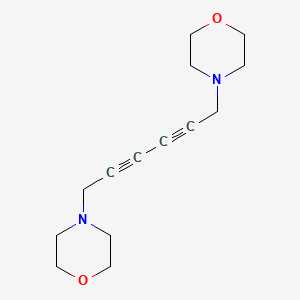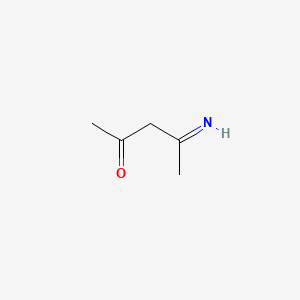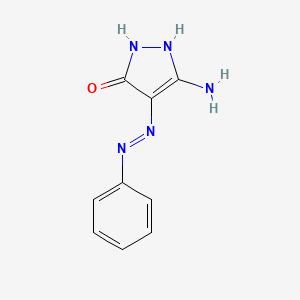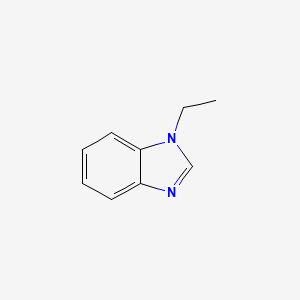
N-Ethylbenzimidazole
概要
説明
N-Ethylbenzimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom at the first position. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties.
科学的研究の応用
N-Ethylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of dyes, polymers, and corrosion inhibitors.
作用機序
Target of Action
N-Ethylbenzimidazole, also known as 1-Ethyl-1H-benzimidazole or 1-ethylbenzimidazole, is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, they can compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . In the context of anticancer activity, the linker group and substitution at N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus have been found to contribute significantly to anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Some benzimidazole derivatives have been reported to possess favorable pharmacokinetics and exhibit impressive tumor growth inhibition properties against different cell lines .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on the specific derivative and its target .
Action Environment
Benzimidazole derivatives have been reported to act as good corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, and salt solutions . This suggests that the action of this compound could potentially be influenced by environmental factors.
Safety and Hazards
将来の方向性
Benzimidazole derivatives have garnered attention due to their remarkable medicinal and pharmacological properties. They have been studied for their potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . Further exploration and development of these compounds could lead to new therapeutic options.
準備方法
Synthetic Routes and Reaction Conditions: N-Ethylbenzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with ethyl formate under acidic conditions. Another method includes the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can further optimize the reaction conditions, leading to higher production rates and purity levels.
化学反応の分析
Types of Reactions: N-Ethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or aryl groups replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzimidazole derivatives with various functional groups.
Reduction: Reduced benzimidazole compounds.
Substitution: N-alkyl or N-aryl benzimidazole derivatives.
類似化合物との比較
N-Ethylbenzimidazole can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzimidazole: Similar in structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and biological activity.
2-Substituted benzimidazoles: These compounds have substitutions at the second position, leading to variations in chemical and biological properties.
Uniqueness: this compound is unique due to its specific ethyl substitution, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-ethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNMLOGVAVGQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333131 | |
| Record name | 1-Ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-68-9 | |
| Record name | 1-Ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
